4-丙氧基苯甲醛

描述

Synthesis Analysis

The synthesis of 4-Propoxybenzaldehyde and its derivatives often involves nucleophilic substitution reactions, where the fluorine atom in a fluorobenzaldehyde compound can be substituted with amines under specific conditions, including convection heating and microwave irradiation (Nurkenov et al., 2013). Another example includes the transformation of pentafluorobenzaldehyde into various aryloxy tetrafluorobenzaldehydes via nucleophilic substitution in the presence of inorganic fluorides, showcasing the chemical's adaptability in reaction conditions and the introduction of diverse substituents (Gryko et al., 2008).

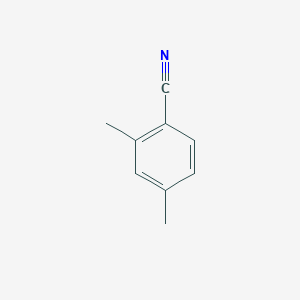

Molecular Structure Analysis

Investigations into the molecular structure of 4-Propoxybenzaldehyde and related compounds often employ density functional theory (DFT) to optimize geometry and predict vibrational frequencies, NMR chemical shifts, and electronic properties. For instance, studies have detailed the optimized structure and electronic properties of 4-methoxybenzaldehyde, a similar compound, indicating the importance of C-H⋯O intermolecular interactions and π⋯π interactions in stabilizing the crystal structure (Ghalla et al., 2018).

Chemical Reactions and Properties

4-Propoxybenzaldehyde participates in a variety of chemical reactions, including aldol condensations, cyclization, and oxidation processes. For example, methylbenzaldehydes can be produced from ethanol through sequential aldol condensations, showcasing the compound's utility in synthesizing valuable chemical precursors (Moteki et al., 2016). Additionally, the electro-methoxylation of hydroxybenzaldehydes in methanol highlights the compound's reactivity and potential for forming methoxyquinones, essential in various organic synthesis pathways (Nematollahi & Golabi, 2000).

Physical Properties Analysis

The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents have been studied to understand better the physical properties of similar compounds, including 4-Propoxybenzaldehyde. Such studies are crucial for the purification process and optimization conditions for further chemical transformations (Wang, Xu, & Xu, 2017).

Chemical Properties Analysis

4-Propoxybenzaldehyde exhibits diverse chemical behavior, participating in redox-neutral annulations, N-alkylation, and cyclization reactions. These reactions highlight its utility in synthesizing complex molecular structures, such as indole-fused benzodiazepines, showcasing the compound's applicability in medicinal chemistry and drug synthesis (Paul et al., 2020).

科学研究应用

Application 1: Electrochemical DNA Sensor

- Summary of the Application: 4-Propoxybenzaldehyde has been used in the synthesis of Schiff base compounds, which have found wide-ranging applications in various fields, including pharmaceutical, life sciences, and chemical science. One such application is in the development of electrochemical DNA sensors .

- Methods of Application: The Schiff base compound is derived from 4-(4-nitrostyryl) aniline and 4-(4-aminostyryl)benzonitrile with 4-propoxybenzaldehyde, using ethanol as the solvent . The compounds are then characterized using Fourier transform infrared spectroscopy (FTIR), UV-Vis spectrophotometer, and Nuclear Magnetic Resonance (NMR) .

Application 2: Inhibition of Tyrosinase Activity

- Summary of the Application: 4-Propoxybenzaldehyde has been used to evaluate the kinetic constants for the inhibition of the diphenolase activity of mushroom tyrosinase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .

Application 3: Preparation of Oxazolidine Derivatives

- Summary of the Application: 4-Propoxybenzaldehyde has been used in the preparation of oxazolidine derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .

Application 4: HPLC Analysis

- Summary of the Application: 4-Propoxybenzaldehyde can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .

- Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .

安全和危害

4-Propoxybenzaldehyde is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 31. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection5.

未来方向

The future directions of 4-Propoxybenzaldehyde research and applications are not explicitly mentioned in the search results. However, given its inhibitory effect on mushroom tyrosinase, it could potentially be explored for applications in the cosmetic industry or in the treatment of conditions related to melanin overproduction4.

属性

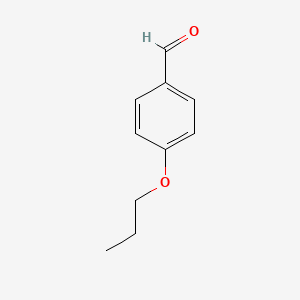

IUPAC Name |

4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZWMCBNMMYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063991 | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxybenzaldehyde | |

CAS RN |

5736-85-6 | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PROPOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW6V9S3I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。